molecular formula C27H19I B14214963 1,1'-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene CAS No. 824395-62-2

1,1'-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene

Cat. No.: B14214963
CAS No.: 824395-62-2
M. Wt: 470.3 g/mol
InChI Key: AGWAKPIENQYUEY-UHFFFAOYSA-N
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Description

1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a central phenylene ring substituted with an iodine atom and a methyl group, flanked by two naphthalene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodo-5-methylbenzene and naphthalene.

    Coupling Reaction: The key step involves a coupling reaction between 2-iodo-5-methylbenzene and naphthalene. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under appropriate conditions.

    Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) at elevated temperatures (e.g., 80-100°C).

Industrial Production Methods

Industrial production of 1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can introduce new functional groups.

Scientific Research Applications

1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents for biological studies.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene depends on its specific application

    Binding to Receptors: The compound can bind to specific receptors or enzymes, modulating their activity.

    Electron Transfer: In electronic applications, the compound can participate in electron transfer processes, influencing the performance of devices.

    Fluorescence: In biological imaging, the compound can exhibit fluorescence, allowing for visualization of cellular structures.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(2-Bromo-5-methyl-1,3-phenylene)dinaphthalene
  • 1,1’-(2-Chloro-5-methyl-1,3-phenylene)dinaphthalene
  • 1,1’-(2-Fluoro-5-methyl-1,3-phenylene)dinaphthalene

Uniqueness

1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its bromine, chlorine, and fluorine analogs

Properties

CAS No.

824395-62-2

Molecular Formula

C27H19I

Molecular Weight

470.3 g/mol

IUPAC Name

1-(2-iodo-5-methyl-3-naphthalen-1-ylphenyl)naphthalene

InChI

InChI=1S/C27H19I/c1-18-16-25(23-14-6-10-19-8-2-4-12-21(19)23)27(28)26(17-18)24-15-7-11-20-9-3-5-13-22(20)24/h2-17H,1H3

InChI Key

AGWAKPIENQYUEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=CC=CC3=CC=CC=C32)I)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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